N-(2-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(2-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromophenyl group and an indole moiety, which are linked through an oxoacetamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The bromophenyl group can be introduced through the bromination of aniline derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The final step involves the coupling of the bromophenyl group with the indole moiety through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-(2-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways and molecular targets.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Similar structure with a chlorine atom instead of bromine.
N-(2-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Similar structure with a fluorine atom instead of bromine.
N-(2-iodophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
N-(2-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to molecular targets.
Properties
Molecular Formula |
C17H13BrN2O2 |
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Molecular Weight |
357.2 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C17H13BrN2O2/c1-10-15(11-6-2-4-8-13(11)19-10)16(21)17(22)20-14-9-5-3-7-12(14)18/h2-9,19H,1H3,(H,20,22) |
InChI Key |
VIDIZEXDIJTHGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
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